Cas no 2098113-32-5 (3-(2-ethoxy-2-oxoethyl)pent-4-ynoic acid)

3-(2-ethoxy-2-oxoethyl)pent-4-ynoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2-ethoxy-2-oxoethyl)pent-4-ynoic acid
- Pentanedioic acid, 3-ethynyl-, 1-ethyl ester
- 2098113-32-5
- F2147-3509
- AKOS026716485
-
- インチ: 1S/C9H12O4/c1-3-7(5-8(10)11)6-9(12)13-4-2/h1,7H,4-6H2,2H3,(H,10,11)
- InChIKey: JWMYPVUKDQPJQW-UHFFFAOYSA-N
- ほほえんだ: C(OCC)(=O)CC(C#C)CC(O)=O
計算された属性
- せいみつぶんしりょう: 184.07355886g/mol
- どういたいしつりょう: 184.07355886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 63.6Ų
じっけんとくせい
- 密度みつど: 1.155±0.06 g/cm3(Predicted)
- ふってん: 323.0±37.0 °C(Predicted)
- 酸性度係数(pKa): 4.14±0.10(Predicted)
3-(2-ethoxy-2-oxoethyl)pent-4-ynoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-3509-1g |
3-(2-ethoxy-2-oxoethyl)pent-4-ynoic acid |
2098113-32-5 | 95%+ | 1g |
$1232.0 | 2023-09-06 | |
Life Chemicals | F2147-3509-0.5g |
3-(2-ethoxy-2-oxoethyl)pent-4-ynoic acid |
2098113-32-5 | 95%+ | 0.5g |
$1170.0 | 2023-09-06 | |
Life Chemicals | F2147-3509-10g |
3-(2-ethoxy-2-oxoethyl)pent-4-ynoic acid |
2098113-32-5 | 95%+ | 10g |
$5174.0 | 2023-09-06 | |
Life Chemicals | F2147-3509-2.5g |
3-(2-ethoxy-2-oxoethyl)pent-4-ynoic acid |
2098113-32-5 | 95%+ | 2.5g |
$2464.0 | 2023-09-06 | |
Life Chemicals | F2147-3509-5g |
3-(2-ethoxy-2-oxoethyl)pent-4-ynoic acid |
2098113-32-5 | 95%+ | 5g |
$3696.0 | 2023-09-06 | |
Life Chemicals | F2147-3509-0.25g |
3-(2-ethoxy-2-oxoethyl)pent-4-ynoic acid |
2098113-32-5 | 95%+ | 0.25g |
$1111.0 | 2023-09-06 |
3-(2-ethoxy-2-oxoethyl)pent-4-ynoic acid 関連文献
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
3-(2-ethoxy-2-oxoethyl)pent-4-ynoic acidに関する追加情報
Research Briefing on 3-(2-ethoxy-2-oxoethyl)pent-4-ynoic acid (CAS: 2098113-32-5): Recent Advances and Applications
3-(2-ethoxy-2-oxoethyl)pent-4-ynoic acid (CAS: 2098113-32-5) is a synthetic compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique alkyne and ester functional groups, has shown promising potential in various applications, including drug discovery, chemical probes, and bioconjugation strategies. Recent studies have explored its utility as a versatile building block for the synthesis of more complex molecules, particularly in the context of targeted therapeutics and diagnostic agents.
One of the key areas of interest surrounding 3-(2-ethoxy-2-oxoethyl)pent-4-ynoic acid is its role in click chemistry. The alkyne moiety present in the molecule enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used for bioconjugation and labeling applications. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness in the synthesis of novel PROTACs (Proteolysis Targeting Chimeras), where it served as a linker to connect target-binding ligands with E3 ubiquitin ligase recruiters. This application highlights its potential in targeted protein degradation therapies.
In addition to its use in PROTACs, 3-(2-ethoxy-2-oxoethyl)pent-4-ynoic acid has been investigated for its pharmacokinetic properties. A recent preclinical study evaluated its metabolic stability and bioavailability, revealing favorable characteristics for further drug development. The compound's ester group was found to be hydrolyzed in vivo, releasing the corresponding carboxylic acid, which exhibited improved tissue penetration. These findings, published in Bioorganic & Medicinal Chemistry Letters, suggest that the compound could serve as a prodrug strategy for enhancing drug delivery.
Another notable application of 3-(2-ethoxy-2-oxoethyl)pent-4-ynoic acid is in the field of chemical biology, where it has been used as a scaffold for the development of activity-based probes (ABPs). Researchers have exploited its alkyne handle for post-labeling via click chemistry, enabling the visualization and identification of enzyme targets in complex biological systems. A 2024 study in ACS Chemical Biology utilized this approach to profile cysteine proteases in cancer cells, providing insights into protease activity and potential therapeutic targets.
Despite these promising developments, challenges remain in the optimization of 3-(2-ethoxy-2-oxoethyl)pent-4-ynoic acid for clinical applications. Current research efforts are focused on improving its selectivity and reducing potential off-target effects. Recent computational studies have employed molecular docking and dynamics simulations to predict its interactions with various biological targets, aiding in the rational design of derivatives with enhanced properties. These efforts are documented in a 2023 preprint available on ChemRxiv.
In conclusion, 3-(2-ethoxy-2-oxoethyl)pent-4-ynoic acid (CAS: 2098113-32-5) represents a versatile and valuable compound in modern chemical biology and pharmaceutical research. Its applications span from drug discovery to chemical probes, with ongoing studies continuing to uncover new potentials. As research progresses, this compound is likely to play an increasingly important role in the development of novel therapeutic strategies and diagnostic tools.
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